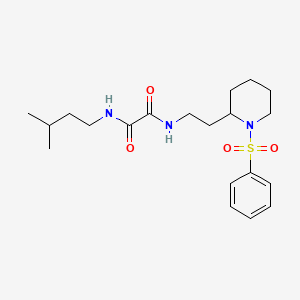

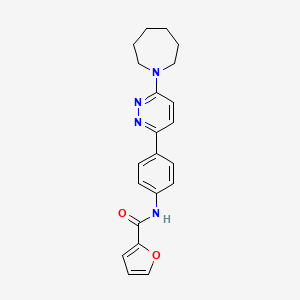

![molecular formula C22H17ClN2O3S B2728324 N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide CAS No. 1251556-33-8](/img/structure/B2728324.png)

N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

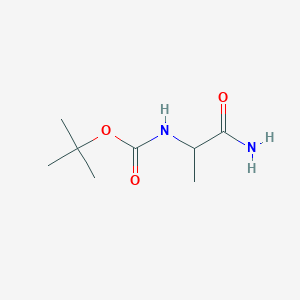

N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide , also known by its chemical formula C22H17ClN2O3S , is a synthetic compound with potential pharmacological applications. Let’s explore its various facets:

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the condensation of appropriate precursors. While I don’t have specific synthetic details for this compound, it likely requires expertise in organic chemistry. Researchers may employ various methodologies, such as multistep reactions or heterocyclic transformations, to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide reveals several key features:

- Core Scaffold : The imidazo[2,1-b][1,3]thiazole ring system, fused with a phenyl ring, forms the central scaffold.

- Functional Groups : The carbonyl group, methylpiperidine moiety, and ethanesulfonamide substituent contribute to its overall properties.

- Stereochemistry : Investigating chiral centers and potential stereoisomers is crucial for understanding its biological activity.

Chemical Reactions Analysis

Researchers may explore its reactivity through various chemical reactions, such as:

- Amide Hydrolysis : Investigating the stability of the amide bond under different conditions.

- Substitution Reactions : Assessing its reactivity toward nucleophiles or electrophiles.

- Redox Transformations : Exploring its behavior under oxidative or reductive conditions.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential targets could include enzymes, receptors, or cellular pathways. Understanding its interactions with biological macromolecules is essential for therapeutic applications.

Physical and Chemical Properties Analysis

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Melting Point : Determine the temperature at which it transitions from solid to liquid.

- Stability : Assess its stability under different storage conditions (light, temperature, humidity).

Safety and Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Researchers should follow safety protocols when working with this compound.

- Environmental Impact : Consider its potential impact on the environment.

Future Directions

- Biological Evaluation : Investigate its pharmacological activity (e.g., anticancer, antimicrobial, anti-inflammatory).

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

- Formulation : Develop suitable formulations for administration (oral, injectable, etc.).

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

- Synthesis and Characterization of Celecoxib Derivatives : A study explored novel derivatives of celecoxib for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls and celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition and Vasodilatation

- Selective Enzyme Inhibition for Cerebrovasodilatation : Another study reported on imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide derivatives as carbonic anhydrase inhibitors with anticonvulsant activities. These compounds showed potential for increasing cerebral blood flow without causing significant metabolic acidosis, indicating their potential for cerebrovascular applications (I. T. Barnish et al., 1980).

Alpha-1-Adrenoceptor Agonist

- Novel Alpha(1)-Adrenoceptor Ligand : Research into N-[3-(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866) showed it as a novel alpha(1) agent with a unique profile of alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism. This compound demonstrated selectivity for the urethra over vasculature in vivo dog models, suggesting its utility in treating conditions like stress urinary incontinence without causing significant blood pressure elevations (R. Altenbach et al., 2002).

Antimicrobial Activity

- Imidazo[1,2-α]pyridines and Antimicrobial Activity : A study on the green synthesis of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines highlighted their antimicrobial, antimalarial, and antitubercular activities. The compounds demonstrated good to excellent antibacterial activity, with some showing potent antimalarial activity. This suggests their potential in developing new treatments for infectious diseases (Rajesh H. Vekariya et al., 2017).

properties

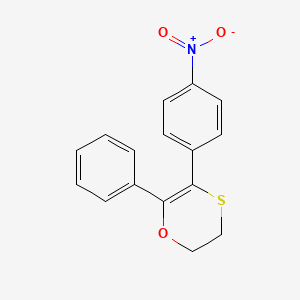

IUPAC Name |

4-benzyl-N-[(3-chlorophenyl)methyl]-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c23-16-8-4-7-15(11-16)12-24-21(27)18-19(26)20-17(9-10-29-20)25(22(18)28)13-14-5-2-1-3-6-14/h1-11,26H,12-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXPBLBSVYSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NCC4=CC(=CC=C4)Cl)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[(3-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

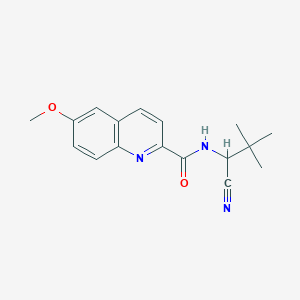

![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)

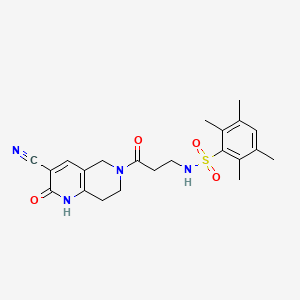

![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)

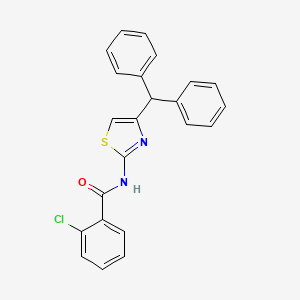

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)